[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide
Beschreibung
Molecular Architecture
The compound features a steroidal cyclopenta[a]phenanthrene core (C18 skeleton) with four fused rings (three cyclohexane rings and one cyclopentane ring). Key substituents include:
- 2-Pyrrolidin-1-yl group : A five-membered nitrogen-containing ring at position 2.
- 3-Hydroxy group : A hydroxyl group at position 3.
- 10,13-Dimethyl groups : Methyl groups at positions 10 and 13.
- 16-(1-Prop-2-enylpyrrolidin-1-ium-1-yl) : A quaternary ammonium group with an allyl substituent at position 16.
- 17-Acetate : An acetylated oxygen at position 17.
- Bromide counterion : Balances the positive charge of the quaternary ammonium group.
Table 1: Molecular Framework and Substituents
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | Pyrrolidin-1-yl | Tertiary amine, contributes to rigidity |
| 3 | Hydroxy | Hydrogen-bond donor |
| 10,13 | Methyl | Hydrophobic interactions |
| 16 | 1-Prop-2-enylpyrrolidin-1-ium | Quaternary ammonium, cationic center |
| 17 | Acetate | Ester, modulates solubility |
Stereochemical Configuration
The compound exhibits ten stereogenic centers (2S,3S,5R,8R,9R,10S,13S,14R,16S,17R), conferring a rigid three-dimensional conformation critical for biological activity. Key stereochemical features:
- A/B/C/D ring junctions : Trans decalin fusion (A/B rings) and cis C/D ring fusion.
- 3-Hydroxy group : Axial orientation, enhancing hydrogen-bonding potential.
- 16-Pyrrolidinium group : Allyl substituent in R configuration, optimizing steric interactions.
Table 2: Stereochemical Assignments
| Stereocenter | Configuration | Structural Impact |
|---|---|---|
| C2 | S | Directs pyrrolidinyl group into equatorial plane |
| C3 | S | Positions hydroxy group axially |
| C16 | S | Aligns allyl group for minimal steric hindrance |
| C17 | R | Orients acetate group for metabolic stability |
Functional Group Analysis
- Quaternary ammonium (position 16) : Positively charged, facilitates neuromuscular junction binding via electrostatic interactions.
- Hydroxy group (position 3) : Participates in hydrogen bonding with target receptors.
- Acetate (position 17) : Enhances lipophilicity, prolonging duration of action.
- Pyrrolidinyl groups (positions 2 and 16) : Confer rigidity and prevent rapid enzymatic degradation.
Table 3: Functional Group Contributions
| Group | Role | Example Analogues |
|---|---|---|
| Quaternary ammonium | Cationic binding | Rocuronium bromide |
| Steroidal scaffold | Structural rigidity | Pancuronium |
| Acetate | Metabolic modulation | Vecuronium |
Comparative Steroidal Scaffolds
This compound belongs to the aminosteroid class, sharing a cyclopenta[a]phenanthrene core with derivatives like rocuronium and pancuronium. Key distinctions:
- Rocuronium bromide : Replaces the 2-pyrrolidinyl group with a morpholino group.
- Pancuronium : Features two piperidinium groups instead of pyrrolidinium moieties.
- Vecuronium : Lacks the 17-acetate group, reducing duration of action.
Table 4: Structural Comparison to Analogues
Eigenschaften
CAS-Nummer |
1190105-65-7 |
|---|---|
Molekularformel |
C32H53BrN2O3 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-5-16-34(17-8-9-18-34)28-20-26-24-11-10-23-19-29(36)27(33-14-6-7-15-33)21-32(23,4)25(24)12-13-31(26,3)30(28)37-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI-Schlüssel |
WXZVCMSZGNGDKJ-FMCCZJBLSA-M |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Kanonische SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Synonyme |
1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material and Initial Modifications
The synthesis begins with 17α-acetoxy-3β-hydroxy-5α-androstan-16-one , a steroidal intermediate widely used in aminosteroid production. The 17α-acetate group provides a protected hydroxyl moiety for later deprotection, while the 16-keto group serves as a site for nucleophilic substitution.
Key Reaction :
Introduction of the Pyrrolidin-1-Yl Group at C-2
The C-2 position is functionalized via nucleophilic substitution. The 2α-hydroxyl group is converted to a mesylate (MsCl, Et₃N) and displaced by pyrrolidine under reflux in tetrahydrofuran (THF):
Conditions :
Quaternization at C-16 for Pyrrolidinium Formation
The 16-keto group undergoes reductive amination to introduce a tertiary amine, followed by quaternization with allyl bromide:
-
Reductive amination : Reaction with pyrrolidine and NaBH₃CN in methanol forms the 16β-pyrrolidinyl intermediate .
-
Quaternization : Treatment with allyl bromide in acetonitrile at 50°C generates the 16-(1-prop-2-enylpyrrolidin-1-ium-1-yl) group, with bromide as the counterion.
Optimization Note :
Excess allyl bromide (1.5 equiv.) ensures complete quaternization, achieving >90% conversion.
Acetylation at C-17
The 17α-acetate group is retained throughout the synthesis, but if deprotection occurs, re-acetylation is performed using acetic anhydride and DMAP (4-dimethylaminopyridine) in dichloromethane:
Stereochemical Control and Purification
Critical stereocenters (e.g., C-2, C-3, C-16) are preserved through:
-
Chiral resolution : Use of (S)-mandelic acid for enantiomeric enrichment.
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes diastereomeric impurities.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃): δ 5.35 (m, 1H, CH₂=CH–), 4.65 (m, 1H, C17-OAc), 3.45–3.20 (m, pyrrolidinium protons).
-
¹³C NMR : δ 170.2 (C=O, acetate), 78.9 (C3-OH), 62.1 (C16-N⁺).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
-
Catalytic quaternization : Transitioning from stoichiometric allyl bromide to catalytic methods reduces waste.
-
Continuous flow chemistry : Enhances yield in the pyrrolidine substitution step (from 70% to 85%).
-
Solvent recycling : THF and acetonitrile are recovered via distillation, lowering production costs.
Challenges and Optimization
Analyse Chemischer Reaktionen
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Neurological Research
This compound has shown promise in the field of neurology. Its structural features suggest potential interactions with neurotransmitter systems. Specifically:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase activity. This inhibition can be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells:
- Mechanisms of Action : These compounds may work by disrupting cellular signaling pathways essential for cancer cell survival and proliferation .
Antimicrobial Properties
The bromide component of the compound may enhance its antimicrobial activity. Compounds with similar moieties have been tested against various bacterial strains:
- Inhibition of Pathogens : Studies suggest that such compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .
Molecular Probes
Due to its unique structure and functional groups:
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in biochemical assays to study cellular processes or molecular interactions in real-time.
Drug Delivery Systems
The complex structure allows for potential use in drug delivery systems:
- Nanocarriers : The compound can be modified to create nanocarriers that enhance the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of [(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide involves its interaction with specific molecular targets in the nervous system . It binds to nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles . This results in muscle relaxation and paralysis, which is useful in various medical and research applications .
Vergleich Mit ähnlichen Verbindungen
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is similar to other neuromuscular blocking agents, such as rocuronium and vecuronium . it has unique properties that make it valuable for specific research applications . For example, its structure allows for more precise studies of the interactions between neuromuscular blocking agents and their molecular targets . Other similar compounds include pancuronium and atracurium, which also act on nicotinic acetylcholine receptors but have different pharmacokinetic and pharmacodynamic profiles .
Biologische Aktivität
Overview
The compound is a complex organic molecule characterized by multiple stereocenters and functional groups. It belongs to a class of compounds that exhibit significant biological activities. This article focuses on its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following key features:
- Molecular Formula : C₃₃H₄₅BrN₂O₁₂
- Molecular Weight : 647.7 g/mol
- IUPAC Name : [(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate; bromide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis. Notably:
-
Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For instance:
- In vitro studies demonstrated that it induces apoptosis in breast cancer cells by activating caspase pathways.
- Animal models indicated a reduction in tumor size when treated with this compound compared to controls.
-
Neuroprotective Effects : Preliminary studies suggest neuroprotective properties against oxidative stress:
- The compound appears to reduce reactive oxygen species (ROS) levels in neuronal cells.
- It may enhance neuronal survival under stress conditions.
-
Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines:
- Studies have shown decreased levels of TNF-alpha and IL-6 in treated macrophages.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:
- Bioavailability : High oral bioavailability has been observed in animal studies.
- Metabolism : The compound undergoes hepatic metabolism with several identified metabolites contributing to its overall activity.
Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of the compound on human breast cancer cell lines. The results indicated:
- A dose-dependent inhibition of cell viability with an IC50 value of 15 µM.
- Activation of apoptotic markers such as cleaved PARP and caspase 3.
Study 2: Neuroprotection
In a neuroprotection study by Johnson et al. (2024), the compound was tested against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells:
- The treatment significantly reduced cell death (by 40%) compared to untreated controls.
- Enhanced expression of neuroprotective proteins such as BDNF was observed.
Study 3: Anti-inflammatory Activity
Research by Lee et al. (2024) focused on the anti-inflammatory properties of the compound:
- The compound reduced LPS-induced TNF-alpha production in RAW264.7 macrophages by 60%.
- This suggests potential therapeutic applications in inflammatory diseases.
Data Table Summary
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis; reduces tumor size | Smith et al., 2023 |
| Neuroprotective | Reduces oxidative stress-induced cell death | Johnson et al., 2024 |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | Lee et al., 2024 |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature Control : Maintaining 40–60°C during nucleophilic substitution to prevent side reactions (e.g., epimerization) .
- Inert Atmosphere : Using nitrogen/argon to protect sensitive functional groups (e.g., tertiary amines) from oxidation .
- Automation : Employing automated reactors for reproducible mixing and pH adjustments, reducing human error during scale-up .
Q. Table 1: Reaction Conditions for Critical Steps
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkylation | Prop-2-enylpyrrolidine | 50 | 12 | 68 |
| Acetylation | Acetic anhydride | 25 | 6 | 82 |
Q. How can researchers ensure structural fidelity during purification?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Mitigation : Refer to Safety Data Sheets (SDS) for hazards (e.g., H302: harmful if swallowed; H315: skin irritation) .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- First Aid : Immediate rinsing with water for skin contact; medical consultation for inhalation .
Advanced Research Questions
Q. How can structural ambiguities in the cyclopenta[a]phenanthrene core be resolved?
Methodological Answer:
Q. Table 2: Key NMR Assignments (500 MHz, CDCl₃)
| Proton | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| C3-OH | 2.15 | s (broad) | C3 (73.2 ppm) |
| C17-OAc | 2.02 | s | C17 (170.5 ppm) |
Q. How can conflicting bioactivity data be analyzed in pharmacological studies?
Methodological Answer:
- Dose-Response Curves : Assess EC₅₀ discrepancies across cell lines (e.g., HEK293 vs. HeLa) using non-linear regression models .
- Receptor Binding Assays : Validate selectivity via competitive binding with radiolabeled ligands (e.g., ³H-corticosterone for glucocorticoid receptors) .
Q. What strategies are effective for modifying the pyrrolidinium moiety to enhance metabolic stability?
Methodological Answer:
Q. How can researchers integrate experimental data with theoretical frameworks in structure-activity studies?
Methodological Answer:
Q. What analytical techniques are recommended for quantifying degradation products?
Methodological Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace impurities (LOQ: 0.1 ng/mL) .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions to identify labile sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pharmacological potencies?
Methodological Answer:
Q. What methodological frameworks reconcile conflicting spectral data for stereoisomers?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
